Quinuronium - 14910-31-7

Quinuronium

Catalog Number: EVT-1187685
CAS Number: 14910-31-7
Molecular Formula: C21H20N4O+2
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinuronium sulfate is classified as a babesiacidal agent, specifically effective against the protozoan parasites of the genus Babesia. It is commonly utilized in veterinary medicine to treat infections caused by Babesia divergens, particularly in cattle. The compound is often marketed under the trade name Ludobal and is produced by Bayer Ltd. It has been noted for its efficacy in reducing the severity of infections but does not entirely prevent disease development in treated animals .

Synthesis Analysis

The synthesis of Quinuronium involves several steps that can vary depending on the specific formulation and intended use. While detailed synthetic pathways are not extensively documented in public literature, it typically involves the following general steps:

  1. Starting Materials: The synthesis begins with readily available precursors that may include isoquinoline derivatives.
  2. Reactions: Key reactions may involve alkylation processes or cyclization to form the quinolinium structure.
  3. Sulfonation: The final product is often sulfonated to produce Quinuronium sulfate, enhancing its solubility and bioavailability.

Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity during synthesis but are often proprietary information held by manufacturers.

Molecular Structure Analysis
  • Molecular Weight: Approximately 194.25 g/mol for the base compound.
  • Structural Features: The compound features a positively charged nitrogen atom within the quinolinium ring, which plays a crucial role in its biological activity.

Detailed structural analysis through techniques like X-ray crystallography or NMR spectroscopy would provide insights into bond lengths and angles but are less commonly reported in accessible literature.

Chemical Reactions Analysis

Quinuronium participates in various chemical reactions relevant to its pharmacological activity:

  1. Interaction with Parasites: Quinuronium exerts its effects by disrupting metabolic pathways within Babesia species. It is believed to interfere with nucleic acid synthesis by depleting guanine pools necessary for DNA replication .
  2. Metabolism: In vivo studies suggest that Quinuronium undergoes metabolic transformations that may affect its efficacy and safety profile.

These reactions are critical for understanding how Quinuronium functions as an antiprotozoal agent.

Mechanism of Action

The mechanism of action of Quinuronium involves several key processes:

  • Inhibition of Nucleic Acid Synthesis: Quinuronium disrupts the synthesis of nucleic acids in Babesia parasites by inhibiting enzymes involved in nucleotide metabolism.
  • Cellular Uptake: The positively charged nature of Quinuronium facilitates its uptake into parasitic cells through specific transport mechanisms.
  • Disruption of Energy Metabolism: By targeting metabolic pathways essential for energy production, Quinuronium effectively reduces parasite viability.

Quantitative data regarding IC50 values (the concentration required to inhibit 50% of the target) and other pharmacokinetic parameters would enhance understanding but are not widely available .

Physical and Chemical Properties Analysis

Quinuronium displays several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its sulfate form, which enhances its bioavailability for therapeutic use.
  • Stability: Stability under various pH conditions can influence its effectiveness; it is generally stable at physiological pH but may degrade under extreme conditions.

These properties are essential for formulation development and ensuring effective delivery in veterinary applications .

Applications

Quinuronium's primary application lies in veterinary medicine as an antiprotozoal agent:

  • Treatment of Babesiosis: It is predominantly used to treat infections caused by Babesia divergens in cattle, helping to reduce clinical symptoms and improve recovery rates.
  • Research Applications: Ongoing research investigates potential uses against other protozoal infections and explores modifications to enhance efficacy or reduce side effects.

The compound’s role in managing parasitic diseases highlights its significance in agricultural practices and livestock health management .

Introduction to Quinuronium as a Chemotherapeutic Agent

Historical Development and Discovery of Quinuronium Derivatives

The origins of quinuronium derivatives trace to early 20th-century efforts to combat bovine babesiosis (then termed "redwater fever" or "Texas fever"). Initial chemotherapeutic agents included trypan blue and acridine derivatives, but their limitations spurred research into quinoline-based alternatives. Quinuronium sulfate emerged as a lead compound through systematic screening of synthetic chemicals against Babesia infections in splenectomized calf models. By the 1970s, veterinary researchers rigorously evaluated its efficacy profile through controlled trials. Key findings established that quinuronium sulfate:

  • Arrested Babesia divergens development when administered at fever or hemoglobinuria onset in experimentally infected calves [1].
  • Failed to prevent infections when given pre-exposure, indicating lack of prophylactic activity [1].
  • Permitted recrudescence (parasite resurgence) 2 weeks post-treatment, confirming incomplete parasiticidal activity [1].

A notable 1976 study demonstrated synergistic effects when quinuronium was combined with betamethasone for Babesia bigemina infections in cattle. This glucocorticoid adjunct reduced hemolytic crises and improved survival rates compared to monotherapy [6]. Despite promising anti-babesial activity, quinuronium derivatives were largely superseded by diamidine compounds (e.g., diminazene aceturate) and imidocarb dipropionate by the 1980s due to broader-spectrum efficacy and emerging drug resistance concerns [6] [8].

Table 1: Key Historical Milestones in Quinuronium Development

Time PeriodResearch FocusMajor Findings
Pre-1950sEarly babesiacidesTrypan blue and acaprin identified as first-generation anti-babesials
1960s–1970sQuinuronium optimizationDemonstrated efficacy against B. bigemina and B. divergens; recrudescence observed
1976Adjunct therapyBetamethasone combination improved outcomes in acute B. bigemina infections [6]
Post-1980sDeclining useReplaced by imidocarb and diamidines due to resistance and superior pharmacokinetics

Classification Within the Quinoline-Based Pharmacophores

Quinuronium derivatives belong to the quinuronium salts subgroup, characterized by a bis-quinolinium core linked via a methylene bridge. This structural motif places them within the broader quinoline pharmacophore family, which encompasses antimalarials (e.g., chloroquine) and earlier babesiacides. The specific chemical features defining quinuronium include:

  • Cationic quaternary nitrogen atoms facilitating erythrocyte membrane interaction.
  • Aromatic quinoline rings enabling intercalation into parasitic DNA or inhibition of heme detoxification pathways.
  • Sulfate counterion enhancing water solubility for parenteral administration [6] [8].

Unlike modern 4-aminoquinolines, quinuronium lacks an alkyl side chain, restricting its tissue distribution and conferring short-lived plasma concentrations. Chemically, it is designated as N,N'-bis(6-methylquinolinium) sulfate, with methylation enhancing affinity for parasitic membranes. Within antiprotozoal classification, quinuronium falls under "blood schizonticides" – agents targeting erythrocytic parasite stages. Its mechanism involves:

  • Disruption of apicomplexan mitochondrial electron transport.
  • Competitive inhibition of adenosine uptake in Babesia-infected erythrocytes.
  • Generation of oxidative stress via quinoline-derived free radicals [6] [8].

Table 2: Structural and Functional Classification of Quinuronium

Pharmacophore ElementChemical FeatureBiological Function
Core scaffoldBis-quinolinium systemDNA intercalation; membrane disruption
Charged groupsQuaternary nitrogensElectrostatic binding to parasitic membranes
SubstituentsMethyl groups at C6Enhanced lipophilicity and target affinity
CounterionSulfateAqueous solubility for injection
Therapeutic classBlood schizonticideSpecific action against intraerythrocytic parasites

Significance in Veterinary and Protozoal Disease Management

Quinuronium derivatives achieved historical veterinary importance as early therapeutic tools against bovine and canine babesiosis. Their clinical value stemmed from:

  • Economic Impact Mitigation: Bovine babesiosis caused massive livestock losses, with Babesia bovis and B. bigemina infections reducing productivity in 400 million cattle globally [5]. Quinuronium provided a targeted intervention during acute outbreaks.
  • Carrier State Management: Treated cattle developed immunity while retaining subclinical Babesia infections, effectively serving as immunologically protected reservoirs [1]. This "carrier state" reduced reinfection rates in endemic areas.
  • Canine Applications: Though less effective against canine Babesia vogeli and B. gibsoni than bovine species, quinuronium was deployed in dogs where safer alternatives were unavailable [8] [10].

In bovine contexts, quinuronium demonstrated specific utility against Babesia divergens – a species prevalent in European cattle. Calves treated during acute febrile phases showed rapid parasite clearance, though recrudescence necessitated repeated dosing [1]. The drug's narrow therapeutic index and species-specific efficacy (B. bigemina > B. bovis) limited its universal adoption. Nevertheless, it laid groundwork for future babesiacides by validating quinoline scaffolds for piroplasm inhibition. Modern veterinary practices reserve quinuronium for settings with confirmed susceptibility profiles due to widespread resistance and superior alternatives like imidocarb [6] [8].

Table 3: Therapeutic Significance in Veterinary Protozoal Diseases

Disease ContextTarget PathogenTherapeutic Outcome
Bovine babesiosisBabesia divergensParasite clearance in acute phase; recrudescence at 2 weeks [1]
Bovine babesiosisBabesia bigeminaSynergy with betamethasone; reduced hemolysis [6]
Canine babesiosisBabesia vogeliVariable efficacy; inferior to imidocarb [8]
Disease controlMultiple Babesia spp.Establishment of protective carrier state in recovered cattle [1]

Quinuronium's legacy persists in protozoal disease management paradigms. It exemplified early "sterilizing immunity" approaches where controlled infection post-treatment conferred lasting resistance – a principle later exploited in live vaccination strategies. Contemporary drug discovery continues to refine quinoline-based scaffolds, with next-generation inhibitors targeting Babesia proteases and kinases demonstrating structural kinship to quinuronium's core [7] [9]. While no longer first-line therapy, its historical role underscores the importance of targeted chemotherapeutic development for veterinary parasitology.

Properties

CAS Number

14910-31-7

Product Name

Quinuronium

IUPAC Name

1,3-bis(1-methylquinolin-1-ium-6-yl)urea

Molecular Formula

C21H20N4O+2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H19N4O/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2/h3-14H,1-2H3,(H-,22,23,26)/q+1/p+1

InChI Key

XNGCPUFXJFAGRG-UHFFFAOYSA-O

SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.